2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with four methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
- 2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 2,2,6,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Comparison: Compared to similar compounds, 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position and number of methyl groups can significantly affect the compound’s properties, making it distinct in terms of its applications and effectiveness in various research fields.
Properties
IUPAC Name |
2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWAUGRQYSLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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